4,6-DIHEXAN-2-YLBENZENE-1,3-DIOL
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Overview
Description
4,6-DIHEXAN-2-YLBENZENE-1,3-DIOL is an organic compound with the molecular formula C18H30O2 It is a derivative of resorcinol, featuring two 1-methylpentyl groups attached to the 4 and 6 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DIHEXAN-2-YLBENZENE-1,3-DIOL typically involves a Friedel-Crafts alkylation reaction. In this process, resorcinol is reacted with 1-methylpentyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Resorcinol+2(1-methylpentyl chloride)AlCl3this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure efficient production. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4,6-DIHEXAN-2-YLBENZENE-1,3-DIOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Nitro, sulfo, or other substituted derivatives depending on the reagents used.
Scientific Research Applications
4,6-DIHEXAN-2-YLBENZENE-1,3-DIOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-DIHEXAN-2-YLBENZENE-1,3-DIOL involves its interaction with various molecular targets. The hydroxyl groups on the benzene ring can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s hydrophobic alkyl chains may interact with lipid membranes, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylresorcinol: Similar structure but with methyl groups instead of 1-methylpentyl groups.
4,6-Diacetylresorcinol: Features acetyl groups at the 4 and 6 positions.
4,6-Diethylresorcinol: Contains ethyl groups at the 4 and 6 positions.
Uniqueness
4,6-DIHEXAN-2-YLBENZENE-1,3-DIOL is unique due to its longer alkyl chains, which impart distinct hydrophobic properties and influence its interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and interaction characteristics.
Properties
CAS No. |
17048-38-3 |
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Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4,6-di(hexan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C18H30O2/c1-5-7-9-13(3)15-11-16(14(4)10-8-6-2)18(20)12-17(15)19/h11-14,19-20H,5-10H2,1-4H3 |
InChI Key |
PJKFUVDARBUTMP-UHFFFAOYSA-N |
SMILES |
CCCCC(C)C1=CC(=C(C=C1O)O)C(C)CCCC |
Canonical SMILES |
CCCCC(C)C1=CC(=C(C=C1O)O)C(C)CCCC |
Synonyms |
4,6-dihexan-2-ylbenzene-1,3-diol |
Origin of Product |
United States |
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